molecular formula C14H13ClF3N5O4 B2557526 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime CAS No. 306978-03-0

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime

Cat. No. B2557526
CAS RN: 306978-03-0
M. Wt: 407.73
InChI Key: CGZLQFKQGSZWHI-MPUCSWFWSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The amino group might be introduced through a nucleophilic substitution or addition reaction . The hexahydro-2,4,6-trioxo-5-pyrimidinecarbaldehyde O-methyloxime group could potentially be synthesized through a series of condensation and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the amino group would contribute to the compound’s polarity and could affect its solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles . The amino group could act as a base or nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity . The amino group could contribute to the compound’s basicity .

Scientific Research Applications

Gene Expression Inhibition

A study by Palanki et al. (2002) synthesized and tested several analogues of a compound structurally related to 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime. They found that these compounds act as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, suggesting a potential application in gene expression regulation (Palanki et al., 2002).

Redox Catalysis

Yoneda et al. (1981) reported the synthesis of pyridodipyrimidines, a class of compounds related to the chemical . These compounds have been shown to act as NAD-type redox catalysts, capable of oxidizing a variety of alcohols to their corresponding carbonyl compounds under neutral conditions. This indicates a potential application in biochemical redox reactions (Yoneda et al., 1981).

Antimicrobial Applications

Abu-Melha (2014) synthesized pyrimidine derivatives, which include structures related to the chemical in focus. These synthesized compounds were evaluated for their antimicrobial properties, indicating possible use in combating microbial infections (Abu-Melha, 2014).

Antiasthma Agents

Medwid et al. (1990) prepared triazolo[1,5-c]pyrimidines, related to the queried compound, as potential antiasthma agents. These compounds were found to be active as mediator release inhibitors, suggesting their potential application in asthma treatment (Medwid et al., 1990).

Future Directions

The potential applications of this compound would depend on its properties and reactivity. Compounds with similar structures are often used in the development of new pharmaceuticals and agrochemicals . Therefore, this compound could potentially be of interest in these areas.

properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[(Z)-methoxyiminomethyl]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O4/c1-27-21-6-8-11(24)22-13(26)23(12(8)25)3-2-19-10-9(15)4-7(5-20-10)14(16,17)18/h4-6,8H,2-3H2,1H3,(H,19,20)(H,22,24,26)/b21-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLQFKQGSZWHI-MPUCSWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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